molecular formula C17H18N2O2S B2427106 1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2319847-61-3

1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2427106
CAS No.: 2319847-61-3
M. Wt: 314.4
InChI Key: DKNQEIGRTZDGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methylbenzylamine with a suitable thieno[3,2-d]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Scientific Research Applications

1-(3-Methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves the inhibition of specific molecular targets. For instance, in cancer therapy, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound interacts with the active sites of these enzymes, blocking their activity and disrupting cellular processes.

Comparison with Similar Compounds

1-(3-Methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:

    1-(4-Methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a different substitution pattern on the benzyl group, which may affect its biological activity.

    1-(3-Methylbenzyl)-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Variation in the alkyl chain length, which can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-3-propylthieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-3-8-18-16(20)15-14(7-9-22-15)19(17(18)21)11-13-6-4-5-12(2)10-13/h4-7,9-10H,3,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNQEIGRTZDGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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